3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C18H15N5O2 and its molecular weight is 333.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research has shown that compounds with structures similar to "3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile" can undergo various chemical reactions to form new heterocyclic compounds. For instance, enaminonitriles have been utilized in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, showcasing their potential in creating a wide range of chemically significant molecules (Abdallah, 2007). Similarly, the structural manipulation of pyridine derivatives has been explored to inhibit NAMPT, demonstrating the potential therapeutic applications of such compounds (Venkateshan et al., 2019).
Antimicrobial and Anticancer Properties
Compounds derived from "this compound" have shown promising antimicrobial and anticancer properties. For instance, new pyridines synthesized from related structures exhibited significant antibacterial and antitumor activities, indicating their potential in medical and pharmaceutical applications (Elewa et al., 2021).
Molecular Docking and Enzyme Inhibition
The ability of pyridine derivatives to act as enzyme inhibitors has been explored through molecular docking studies. These studies suggest potential applications in designing drugs targeting specific enzymes, further highlighting the therapeutic relevance of compounds similar to "this compound" (Venkateshan et al., 2019).
Structural Analysis and Physical Chemistry
Crystal structure analysis and physical chemistry studies of related compounds provide insights into their molecular configurations, intermolecular interactions, and physicochemical properties. Such research is crucial for understanding the behavior of these compounds under different conditions and can guide the development of new materials and drugs (Kakehi et al., 1997).
Mechanism of Action
Target of Action
The compound, 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, is a complex molecule that contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in drug molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
One compound with a similar structure, 3- (1- (4- (3- (5-methoxy-1 h -indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1 h -indole-5-carbonitrile, was found to have agonistic activity at the 5-ht 1a receptor . This suggests that the compound may have similar effects.
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The cellular effects of 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile are not well-documented due to the lack of specific research. Indole derivatives have been shown to have various effects on cells. For example, they have been reported to inhibit the growth of cancer cells . They also have potential antiviral activities, with some indole derivatives showing inhibitory activity against influenza A and Coxsackie B4 virus .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Indole derivatives have been studied for their effects at different dosages in animal models .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Indole derivatives have been studied for their transport and distribution within cells and tissues .
Subcellular Localization
Indole derivatives have been studied for their subcellular localization and effects on activity or function .
Properties
IUPAC Name |
3-[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c19-10-16-17(22-7-6-21-16)25-14-4-8-23(11-14)18(24)13-1-2-15-12(9-13)3-5-20-15/h1-3,5-7,9,14,20H,4,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBNMIDFENPFPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.